molecular formula C13H11N3O3S B5665494 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5665494
M. Wt: 289.31 g/mol
InChI Key: UEAREAUFQSGORG-UHFFFAOYSA-N
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Description

The compound N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide belongs to a class of organic compounds that include thiadiazole and benzodioxole moieties. Thiadiazoles are known for their various biological activities, and benzodioxoles are often used for their chemical stability and reactivity. The cyclopropyl group adds further complexity, influencing the molecule's reactivity and physical properties.

Synthesis Analysis

Synthesis of thiadiazole derivatives typically involves cyclization reactions starting from thiosemicarbazide or amino acids, often employing chlorosulfonyl isocyanate as a key reagent. The detailed synthetic route can vary based on the substituents and the desired functional groups. Microwave-assisted synthesis methods have been developed for rapid and efficient formation of such compounds, indicating a possible route for synthesizing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide (Tiwari et al., 2017; Mohamed et al., 2020).

Molecular Structure Analysis

Compounds similar to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide are often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. X-ray and DFT studies provide insights into the arrangement of atoms and electron distribution, impacting chemical and physical properties (Dani et al., 2013).

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-11(8-3-4-9-10(5-8)19-6-18-9)14-13-16-15-12(20-13)7-1-2-7/h3-5,7H,1-2,6H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAREAUFQSGORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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